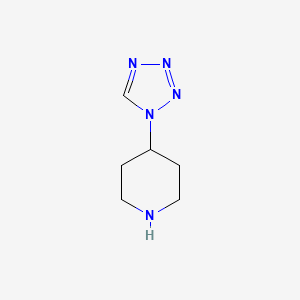
tert-butyl 4,4,4-trifluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,4,4-trifluorobut-2-enoate: is an organic compound with the molecular formula C8H11F3O2 It is a fluorinated ester, characterized by the presence of a trifluoromethyl group attached to a but-2-enoate moiety
Safety and Hazards
The safety information for tert-butyl 4,4,4-trifluorobut-2-enoate indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
Tert-butyl 4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C8H11F3O2 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluorobut-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4,4,4-trifluorobut-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated esters like this compound are investigated for their potential as drug candidates or intermediates in drug synthesis.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Comparación Con Compuestos Similares
Ethyl 4,4,4-trifluorobut-2-enoate: Similar in structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 4,4,4-trifluorobut-2-enoate: Contains a methyl ester group, offering different reactivity and properties.
tert-Butyl 4,4,4-trifluorobut-2-ynoate: Features a triple bond instead of a double bond, leading to distinct chemical behavior.
Uniqueness: tert-Butyl 4,4,4-trifluorobut-2-enoate is unique due to its combination of a tert-butyl ester group and a trifluoromethyl-substituted double bond. This structure imparts specific chemical properties, such as increased steric hindrance and enhanced stability, making it valuable in various applications.
Propiedades
Número CAS |
136383-21-6 |
|---|---|
Fórmula molecular |
C8H11F3O2 |
Peso molecular |
196.2 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



